Tert-butyl 4,4-dimethyl-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-dimethyl-5-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a dimethyl group, and a keto group within its molecular structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-5-oxohexanoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 4,4-dimethyl-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-5-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also be involved in redox reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methyl-3,5-dioxohexanoate
- Tert-butyl 6-chloro-3,5-dioxohexanoate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-5-oxohexanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both tert-butyl and dimethyl groups provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the keto group offers a site for various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
143663-88-1 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-5-oxohexanoate |
InChI |
InChI=1S/C12H22O3/c1-9(13)12(5,6)8-7-10(14)15-11(2,3)4/h7-8H2,1-6H3 |
InChI Key |
CNVQMESATZYZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.